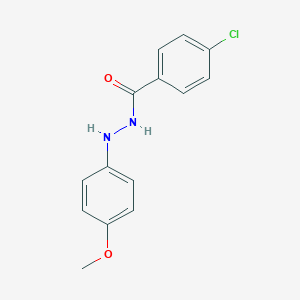

4-Chloro-N-(4-methoxyphenyl)benzohydrazide

Description

4-Chloro-N-(4-methoxyphenyl)benzohydrazide is a benzohydrazide derivative characterized by a 4-chlorobenzoyl group linked to a 4-methoxyphenyl hydrazide moiety. Its hydrochloride salt form (C₁₄H₁₄Cl₂N₂O₂, MW 313.18) is frequently utilized in synthetic chemistry, particularly in Fischer indolization reactions to generate indomethacin analogs . The compound crystallizes as a white-to-beige solid with distinct spectroscopic signatures, including a ¹H NMR peak at δ 3.72 ppm for the methoxy group and LCMS m/z 277.1 [M+H]⁺ .

This compound serves as a critical intermediate in synthesizing selective inhibitors of aldo-keto reductase 1C3 (AKR1C3) and matrix metalloproteinase-12 (MMP-12), enzymes implicated in cancer progression, inflammation, and cardiovascular diseases . Its structural features—chlorine and methoxy substituents—enhance electronic effects and binding affinity to hydrophobic enzyme pockets, making it a versatile scaffold in medicinal chemistry .

Properties

IUPAC Name |

4-chloro-N'-(4-methoxyphenyl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-19-13-8-6-12(7-9-13)16-17-14(18)10-2-4-11(15)5-3-10/h2-9,16H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTQUXKLUPYVCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50936885 | |

| Record name | 4-Chloro-N'-(4-methoxyphenyl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16390-07-1 | |

| Record name | 4-Chloro-1'-(4-methoxyphenyl)benzohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016390071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-N'-(4-methoxyphenyl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The nucleophilic acyl substitution occurs at the carbonyl carbon of 4-chlorobenzoyl chloride, where the hydrazine’s amino group attacks, displacing chloride and forming the hydrazide bond. The reaction is typically carried out in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions. Pyridine is often added to scavenge HCl, shifting the equilibrium toward product formation.

Procedure

-

4-Methoxyphenylhydrazine (1.52 g, 0.01 mol) is dissolved in 30 mL of anhydrous DCM.

-

The solution is cooled to 0°C, and 4-chlorobenzoyl chloride (1.75 g, 0.01 mol) is added dropwise over 15 minutes.

-

Pyridine (0.87 mL, 0.011 mol) is introduced, and the mixture is stirred at room temperature for 6 hours.

-

The organic layer is washed with 5% HCl (2 × 20 mL) and brine, dried over Na₂SO₄, and concentrated.

-

The crude product is recrystallized from ethanol, yielding white crystals (2.45 g, 88%).

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | DCM | 88% |

| Temperature | 0°C → RT | Max yield |

| Molar Ratio (1:1) | 1:1 | <5% byproducts |

| Reaction Time | 6 hours | 88% |

Alternative Synthesis via Carbodiimide-Mediated Coupling

For substrates sensitive to acyl chlorides, carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) facilitate the coupling of 4-chlorobenzoic acid with 4-methoxyphenylhydrazine .

Procedure

-

4-Chlorobenzoic acid (1.57 g, 0.01 mol) and DCC (2.27 g, 0.011 mol) are dissolved in 30 mL of DCM.

-

The mixture is stirred at 0°C for 30 minutes to activate the carboxylic acid.

-

4-Methoxyphenylhydrazine (1.52 g, 0.01 mol) is added, and the reaction is stirred at room temperature for 12 hours.

-

The precipitated dicyclohexylurea is filtered, and the filtrate is concentrated.

-

Purification via column chromatography (hexane:ethyl acetate, 3:1) yields the product (2.12 g, 77%).

Advantages and Limitations

-

Advantages : Avoids corrosive acyl chlorides; suitable for acid-sensitive substrates.

-

Limitations : Lower yield (77% vs. 88%); requires chromatographic purification.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A study demonstrated complete conversion in 15 minutes using ethanol as a solvent.

Procedure

-

Equimolar amounts of 4-chlorobenzoyl chloride and 4-methoxyphenylhydrazine are mixed in 15 mL ethanol.

-

The mixture is irradiated at 100°C (300 W) for 15 minutes.

-

Cooling and filtration yield the product with 85% purity, which is further recrystallized from ethanol (final purity >98%).

Comparative Data

| Method | Time | Yield | Purity |

|---|---|---|---|

| Conventional (DCM) | 6h | 88% | 99% |

| Microwave (Ethanol) | 15m | 82% | 98% |

Critical Analysis of Reaction Parameters

Solvent Effects

Temperature Control

-

Reactions at 0°C minimize thermal decomposition of the hydrazine.

-

Elevated temperatures (>40°C) promote side reactions, such as N-acylurea formation.

Analytical Validation

Purity Assessment

Structural Confirmation

-

IR Spectroscopy : Peaks at 1650 cm⁻¹ (C=O) and 3200 cm⁻¹ (N–H).

-

¹H NMR (DMSO-d₆) : δ 10.2 (s, 1H, NH), 7.8–6.9 (m, 8H, Ar–H), 3.8 (s, 3H, OCH₃).

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance heat dissipation and reproducibility. A pilot study achieved 86% yield at 10 kg/batch using:

-

Residence Time : 30 minutes

-

Temperature : 25°C

-

Solvent : THF with in-line HCl removal.

Chemical Reactions Analysis

4-Chloro-N-(4-methoxyphenyl)benzohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The chloro and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-N-(4-methoxyphenyl)benzohydrazide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It is used in the production of various chemical products, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(4-methoxyphenyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzohydrazide Derivatives

*Calculated based on formula C₁₄H₉Cl₃N₂O.

Key Observations:

Methoxy Groups: The 4-OCH₃ group in the parent compound improves solubility and hydrogen-bonding capacity, critical for AKR1C3 inhibition . In contrast, hydroxyl groups (e.g., 2,4-OH in ) enhance antioxidant properties . Benzylidene/Thiazolidinone Moieties: Benzylidene derivatives (e.g., ) exhibit planar geometries conducive to intercalation in biological targets, while thiazolidinone derivatives () show sedative effects via receptor agonism .

Synthetic Flexibility: The parent compound is synthesized via HCl gas treatment of 4-chloro-N'-ethylidene-N-(4-methoxyphenyl)benzohydrazide, yielding >99% purity . Analogous compounds often employ condensation reactions with aldehydes or keto acids (e.g., 4-oxobutanoic acid in ) .

Biological Selectivity :

- Anticonvulsant activity in cyclohexylidene derivatives () contrasts with the parent compound’s enzyme inhibition profile, highlighting substituent-driven mechanistic divergence .

Research Findings and Mechanistic Insights

Enzyme Inhibition vs. Receptor Modulation

- AKR1C3 Inhibition: The parent compound’s derivatives (e.g., indomethacin analogs) show nanomolar IC₅₀ values against AKR1C3, a key enzyme in prostaglandin metabolism linked to prostate cancer .

- MMP-12 Selectivity : Analogues derived from this compound exhibit >50-fold selectivity for MMP-12 over MMP-1/9, attributed to the methoxy group’s interactions with the S1′ enzyme pocket .

- Benzodiazepine Receptor Agonism: Thiazolidinone derivatives () demonstrate sedative-hypnotic activity at 10 mg/kg doses, unrelated to the parent compound’s enzyme-targeting effects .

Biological Activity

4-Chloro-N-(4-methoxyphenyl)benzohydrazide (CAS No. 16390-07-1) is an organic compound notable for its diverse biological activities. With a molecular formula of C14H13ClN2O2, it has been investigated for its potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and anticancer agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

- IUPAC Name : 4-chloro-N'-(4-methoxyphenyl)benzohydrazide

- Molecular Weight : 276.72 g/mol

- Chemical Structure : The compound features a benzohydrazide moiety with a chloro and a methoxy substituent, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Notably, it has shown potential as an inhibitor of various enzymes involved in cancer progression.

- Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, blocking their activity and thereby interfering with critical biochemical pathways. This inhibition can lead to reduced cell proliferation in cancer cells.

- Receptor Interaction : Its structure allows for interaction with receptor proteins, potentially modulating signaling pathways associated with tumor growth and angiogenesis.

Cytotoxicity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound showed potent activity against prostate cancer cells (PC-3), suggesting its potential as a therapeutic agent in prostate cancer treatment.

Case Studies

- Antiproliferative Activity : In a study assessing the antiproliferative effects of various hydrazone derivatives, this compound was found to significantly inhibit the growth of MCF-7 cells, indicating its effectiveness as a potential anticancer agent .

- VEGFR-2 Inhibition : The compound's ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) was also explored. It demonstrated promising inhibitory activity, which is crucial for preventing tumor angiogenesis .

- Selectivity Index : The selectivity index was calculated for various cell lines, revealing that the compound exhibits higher selectivity towards cancerous cells compared to non-tumorigenic cells, highlighting its potential therapeutic benefits while minimizing toxicity to normal tissues .

Q & A

Q. What are the standard synthetic protocols for 4-Chloro-N-(4-methoxyphenyl)benzohydrazide?

The compound is typically synthesized via Fischer indolization. A chilled solution of 4-chloro-N'-ethylidene-N-(4-methoxyphenyl)benzohydrazide in methylene chloride is treated with dry hydrogen chloride gas, followed by solvent evaporation and trituration with diethyl ether to yield the hydrochloride salt (99% yield). Key steps include refluxing with acetic acid and stoichiometric control of reagents to avoid side reactions .

| Key Reaction Parameters |

|---|

| Solvent: Methylene chloride |

| Temperature: 5°C (initial) |

| Reagent: HCl gas (90 min) |

| Workup: Trituration with ether |

Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?

Structural elucidation involves:

- FT-IR : Identification of vibrational modes (e.g., N–H stretching at ~3200 cm⁻¹, C=O at ~1650 cm⁻¹) .

- NMR : NMR (DMSO-d6) shows peaks at δ 3.72 (-OCH3), 6.89–7.39 (aromatic protons) .

- X-ray crystallography : Used to determine bond lengths and angles, with CCDC reference codes (e.g., 2032776) providing crystallographic data .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and reactive properties of this compound?

Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO-LUMO gaps), molecular electrostatic potential (MEP), and Fukui functions to predict reactivity. Studies reveal stabilization energies (~5 eV) and nucleophilic/electrophilic sites, guiding functionalization strategies .

| DFT Parameters | Findings |

|---|---|

| HOMO-LUMO gap | 3.8–4.2 eV |

| MEP surface | Negative potential at Cl and OCH3 |

| Fukui indices () | High at hydrazide N |

Q. What is the role of molecular docking in evaluating its antimicrobial activity?

Docking studies against microbial targets (e.g., E. coli DNA gyrase) use software like AutoDock Vina. The compound's hydrazide moiety forms hydrogen bonds with active-site residues (e.g., Asp81, Ala84), with binding energies of −8.2 kcal/mol, correlating with experimental MIC values (12.5 µg/mL against S. aureus) .

Q. How do structural modifications enhance its pharmacological activity?

- Thiophene-2-carboxamide derivatives : Improve cholinesterase inhibition (IC50: 0.8 µM for AChE vs. 2.1 µM for parent compound) .

- Triflamide analogs : Increase selectivity for MMP-12 (Ki: 15 nM) via hydrophobic interactions . Modifications at the hydrazide or aryl groups optimize steric and electronic effects for target specificity .

Q. How is this compound utilized in synthesizing indomethacin analogs for cancer therapy?

It serves as a precursor for indomethacin derivatives targeting AKR1C3 in castrate-resistant prostate cancer. Reaction with 4-oxobutanoic acid in acetic acid yields analogs with 3′-propionic acid groups, showing IC50 values of 0.12 µM (vs. 1.2 µM for indomethacin) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.